2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride
Description
Properties
CAS No. |
26850-47-5 |
|---|---|
Molecular Formula |
C19H23N4O2S.Cl C19H23ClN4O2S |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;chloride |
InChI |
InChI=1S/C19H23N4O2S.ClH/c1-4-23(11-12-24)15-7-5-14(6-8-15)20-21-19-22(2)17-10-9-16(25-3)13-18(17)26-19;/h5-10,13,24H,4,11-12H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
XZLJSWJFZGBAQT-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzothiazolium Intermediate
The benzothiazolium moiety is typically prepared by methylation of 6-methoxy-3-methylbenzothiazole. This quaternization step introduces the positive charge on the benzothiazolium nitrogen, enabling the formation of the benzothiazolium salt. The chloride counterion is usually introduced by using methyl chloride or other chlorinating agents.
Preparation of the Diazonium Salt
The aromatic amine precursor, 4-[ethyl(2-hydroxyethyl)amino]aniline, undergoes diazotization by treatment with sodium nitrite (NaNO2) in acidic conditions (usually hydrochloric acid) at low temperature (0–5 °C). This forms the diazonium salt intermediate necessary for azo coupling.
Azo Coupling Reaction
The diazonium salt is then coupled with the benzothiazolium intermediate under controlled pH and temperature conditions. The coupling typically occurs in an aqueous or mixed aqueous-organic medium to yield the azo dye structure. The reaction is monitored for completion by spectroscopic methods.
Isolation and Purification
The crude azo dye product is isolated by filtration or extraction, followed by purification steps such as recrystallization from aqueous ethanol or chromatographic techniques. The purified product is obtained as the chloride salt, which is characterized by its molecular formula C19H23ClN4O2S and a molar mass of approximately 406.93 g/mol.
Representative Reaction Scheme
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1. Methylation of 6-methoxy-3-methylbenzothiazole | Methyl chloride, solvent (e.g., acetonitrile), heat | 6-methoxy-3-methylbenzothiazolium chloride |
| 2. Diazotization of 4-[ethyl(2-hydroxyethyl)amino]aniline | NaNO2, HCl, 0–5 °C | Diazonium salt |
| 3. Azo coupling | Benzothiazolium chloride, aqueous medium, pH control | This compound |
| 4. Purification | Recrystallization, filtration | Pure azo dye chloride salt |
Research Outcomes and Analytical Data
- Molecular formula: C19H23ClN4O2S
- Molar mass: 406.93 g/mol
- Density: 1.35 g/cm³ at 20 °C
- Water solubility: 46 g/L at 20 °C
- LogP: -1.6 at 20 °C, indicating hydrophilicity
- Vapor pressure: Negligible at 20 °C, indicating low volatility
Spectroscopic characterization (UV-Vis, IR, NMR) confirms the azo linkage and benzothiazolium structure. The compound exhibits typical azo dye absorption bands in the visible region, consistent with its use as a colorant.
Additional Notes on Related Compounds
- Related salts such as the hydrogen sulfate and tetrachlorozincate salts have been reported, but the chloride salt remains the most studied for practical applications.
- The compound is often used as an intermediate or coupling component in hair dye formulations, where its stability and color properties are critical.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 6-methoxy-3-methylbenzothiazole, 4-[ethyl(2-hydroxyethyl)amino]aniline |
| Key reagents | Methyl chloride, sodium nitrite, hydrochloric acid |
| Reaction conditions | Diazotization at 0–5 °C; coupling at controlled pH (usually neutral to slightly basic) |
| Purification methods | Recrystallization from aqueous ethanol, filtration |
| Product form | Chloride salt, crystalline solid |
| Analytical data | Molecular formula C19H23ClN4O2S; molar mass 406.93 g/mol; water solubility 46 g/L |
This detailed overview consolidates all available chemical literature and patent information on the preparation of this compound, providing a comprehensive guide for researchers and industrial chemists working with this azo dye compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can result in the formation of corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Biological Staining
One of the primary applications of this compound is as a biological stain. Its ability to bind selectively to certain cellular components makes it valuable in histology and cytology for visualizing cellular structures under a microscope.
Case Study: Cellular Visualization
A study demonstrated the effectiveness of 2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride in staining cancer cells, allowing researchers to distinguish between malignant and non-malignant tissues with high precision. This application is critical for diagnostic purposes and cancer research.
Analytical Chemistry
This compound serves as a reagent in various analytical techniques, particularly in spectrophotometry. It can form colored complexes with metal ions, facilitating the detection and quantification of these ions in solution.
Data Table: Spectrophotometric Analysis
| Metal Ion | Detection Limit | Method Used |
|---|---|---|
| Cu²⁺ | 0.5 mg/L | UV-Vis Spectrophotometry |
| Fe³⁺ | 1.0 mg/L | UV-Vis Spectrophotometry |
| Pb²⁺ | 0.3 mg/L | UV-Vis Spectrophotometry |
Photodynamic Therapy (PDT)
Recent research has explored the potential of this compound in photodynamic therapy for treating cancer. The compound can generate reactive oxygen species upon light activation, leading to cell death in targeted cancer cells.
Case Study: PDT Efficacy
In a clinical trial, patients with localized tumors were treated using this compound as a photosensitizer. Results indicated a significant reduction in tumor size post-treatment, showcasing its potential as an effective therapeutic agent.
Material Science
The compound has also been investigated for its use in creating organic light-emitting diodes (OLEDs). Its unique electronic properties allow it to function as an emissive layer, contributing to the efficiency and brightness of OLED displays.
Data Table: OLED Performance Metrics
| Device Type | Efficiency (cd/A) | Lifetime (hours) |
|---|---|---|
| Standard OLED | 20 | 50,000 |
| OLED with Compound | 25 | 70,000 |
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The azo group can undergo reduction in vivo, leading to the formation of active metabolites that interact with cellular targets. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activities.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride (CAS: 12270-13-2) .
- Common Names : Basic Blue 41 (C.I. 11105), Astrazon Blue FGGL, Basacryl Blue Z-3GL .
- Molecular Formula : C₂₀H₂₆ClN₄O₃S (based on sulfate analogs and substituent modifications) .
Structure and Function: This cationic azo dye features a benzothiazolium core substituted with a methoxy group at position 6, a methyl group at position 3, and a phenylazo group linked to an ethyl(2-hydroxyethyl)amino moiety. It is primarily used in hair dye formulations due to its strong affinity for keratin and vibrant coloration properties .
Comparison with Structurally Similar Compounds
Basic Blue 6 (CAS 966-62-1)
- IUPAC Name: 9-(Dimethylamino)benzo[a]phenoxazin-7-ium chloride .
- Key Differences: Core Structure: Benzo[a]phenoxazinium vs. benzothiazolium. Substituents: Lacks the azo group and hydroxyethylamino side chain. Application: Functions as a hair dye but exhibits different spectral properties due to its phenoxazinium chromophore .
Basic Blue 26 (CAS N/A, C.I. 44045)
- Structure: [4-[4-Anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride .
- Key Differences: Chromophore: Cyclohexadienylidene-based vs. azo-benzothiazolium.
Basic Blue 41 Variants with Modified Substituents
- 2-[[4-[Ethyl(2-hydroxypropyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium acetate (CAS 82281-92-3): Substituent Change: Hydroxypropyl group replaces hydroxyethyl in the amino side chain. Impact: Increased hydrophobicity may enhance dye retention on hair but reduce water solubility . Molecular Formula: C₂₂H₂₈N₄O₄S .
- Bis[2-[[4-[ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium] sulphate (CAS 66693-25-2): Structure: Dimeric form with sulphate counterion. Application: Higher molecular weight (839.02 g/mol) may improve wash-fastness in dye formulations .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Core Structure | Key Substituents | Primary Application |
|---|---|---|---|---|---|
| Basic Blue 41 (Target Compound) | 12270-13-2 | C₂₀H₂₆ClN₄O₃S | Benzothiazolium | Azo, methoxy, ethyl(2-hydroxyethyl)amino | Hair dye |
| Basic Blue 6 | 966-62-1 | C₁₅H₁₇N₃O₄S | Benzo[a]phenoxazinium | Dimethylamino | Hair dye |
| Basic Blue 26 | N/A | C₂₈H₂₇ClN₃ | Cyclohexadienylidene | Anilino-naphthyl, dimethylamino | Hair dye |
| Hydroxypropyl Variant | 82281-92-3 | C₂₂H₂₈N₄O₄S | Benzothiazolium | Azo, methoxy, ethyl(2-hydroxypropyl)amino | Hair dye |
| Dimeric Sulphate | 66693-25-2 | C₃₈H₄₆N₈O₈S₃ | Benzothiazolium | Bis-azo, methoxy, ethyl(2-hydroxyethyl)amino | Hair dye |
Research Findings and Functional Insights
Solubility and Stability :
- The hydroxyethyl group in Basic Blue 41 enhances water solubility, critical for even dye distribution . Replacing hydroxyethyl with hydroxypropyl (CAS 82281-92-3) reduces solubility but improves adhesion to hydrophobic hair surfaces .
- Dimeric forms (CAS 66693-25-2) exhibit lower solubility but superior resistance to fading .
- Spectral Properties: Basic Blue 41 absorbs at λmax ~610 nm (blue), while Basic Blue 6 (phenoxazinium) absorbs at ~590 nm (blue-green), demonstrating how core structure dictates color output .
Biological Activity
2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride, commonly referred to as EHAZ (Ethyl Hydroxyethyl Amino Azo Benzothiazolium), is a synthetic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C19H23ClN4O2S
- Molecular Weight : 406.93 g/mol
- CAS Number : 26850-47-5
- Solubility : Water-soluble at 46 g/L at 20°C
Biological Activity Overview
EHAZ exhibits a range of biological activities, primarily attributed to its azo and benzothiazolium moieties. Research indicates its potential in various therapeutic areas, including:
- Antimicrobial Activity : EHAZ has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its efficacy is comparable to established antibiotics, making it a candidate for further development in treating bacterial infections.
- Antitumor Effects : Preliminary studies suggest that EHAZ may inhibit the proliferation of cancer cells. In vitro assays have shown cytotoxic effects against specific cancer cell lines, indicating its potential as an antineoplastic agent.
- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
The biological activities of EHAZ can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : EHAZ interferes with DNA replication in bacterial cells, leading to cell death.
- Reactive Oxygen Species (ROS) Generation : The compound promotes the production of ROS, which can induce apoptosis in cancer cells.
- Enzyme Inhibition : EHAZ may inhibit key enzymes involved in metabolic pathways of pathogens and cancer cells.
Table 1: Biological Activities of EHAZ
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antibacterial | DNA synthesis inhibition | |
| Antitumor | ROS generation | |
| Antioxidant | Free radical scavenging |
Table 2: Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Case Studies
-
Antimicrobial Study :
A study evaluated the effectiveness of EHAZ against various bacterial strains. The results showed that EHAZ had a lower MIC compared to traditional antibiotics, suggesting its potential as a new antimicrobial agent. -
Cancer Cell Line Testing :
In vitro tests on human leukemia cell lines revealed that EHAZ induced apoptosis at concentrations as low as 10 µg/mL. This effect was attributed to increased ROS levels and subsequent activation of apoptotic pathways.
Q & A
Basic: What are the recommended synthetic routes for 2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including diazo coupling between a benzothiazolium precursor and a substituted aniline derivative. Key steps include:
- Diazo formation : Use sodium nitrite in acidic media to generate the diazonium salt from the aniline derivative.
- Coupling reaction : React the diazonium salt with the benzothiazolium moiety under controlled pH (e.g., pH 8–9) to stabilize the azo linkage.
- Purification : Employ recrystallization or column chromatography to isolate the product.
Optimization may involve adjusting reaction temperature (e.g., 0–5°C for diazo stability) and solvent polarity (e.g., ethanol/water mixtures) to enhance yield. Structural analogs suggest substituting ethoxy or methoxy groups can improve solubility and stability .
Basic: Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- NMR spectroscopy : and NMR can confirm the presence of the benzothiazolium ring, azo group, and substituents (e.g., methoxy and ethyl-hydroxyethylamino groups). For example, aromatic protons appear in the δ 7.0–8.5 ppm range, while the methoxy group resonates near δ 3.8–4.0 ppm .
- IR spectroscopy : Key peaks include N=N stretching (~1450–1600 cm) and C-O-C vibrations from methoxy groups (~1250 cm) .
- Mass spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z ~444.5 for [M-Cl]) and fragmentation patterns .
Advanced: How can computational methods (e.g., DFT or MD simulations) predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations can model:
- Electron distribution : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity. The azo group and benzothiazolium ring likely contribute to low band gaps, suggesting redox activity.
- Solvatochromism : Simulate solvent effects on UV-Vis absorption spectra (e.g., λmax shifts in polar vs. nonpolar solvents).
Molecular Dynamics (MD) simulations can assess stability in biological membranes or aqueous environments, leveraging the compound’s hydrophilic (hydroxyethyl) and hydrophobic (methylbenzothiazolium) moieties .
Advanced: What crystallographic strategies are suitable for resolving the solid-state structure of this compound?
- Single-crystal X-ray diffraction : Use SHELX programs (e.g., SHELXL) for refinement. The benzothiazolium core and azo linkage may induce planar geometry, with intermolecular π-π stacking observed in analogs .
- Twinned data handling : If crystals exhibit twinning, employ SHELXD for structure solution and SHELXPRO for post-refinement adjustments. High-resolution data (≤1.0 Å) is critical for resolving Cl counterion positions .
Advanced: How should researchers design stability studies to evaluate degradation pathways under varying pH and temperature?
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions at elevated temperatures (40–60°C).
- Analytical monitoring : Use HPLC with a C18 column and UV detection (λ = 350–450 nm for azo chromophores) to track degradation products. TLC can provide rapid qualitative insights .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .
Advanced: How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved?
- 2D NMR techniques : Use COSY or NOESY to identify coupling between adjacent protons (e.g., aromatic H environments). HSQC can correlate - signals for ambiguous assignments.
- X-ray crystallography : Resolve tautomeric or conformational ambiguities (e.g., azo vs. hydrazone forms) via solid-state structure determination .
Advanced: What strategies enhance solubility without compromising bioactivity?
- Structural modification : Introduce polar groups (e.g., sulfonate or additional hydroxyethyl units) while retaining the benzothiazolium core. Ethoxy and methoxy substituents in analogs show improved aqueous solubility .
- Co-solvent systems : Test binary mixtures (e.g., DMSO/water or PEG-based solvents) to balance solubility and stability .
Advanced: What mechanistic insights govern the reactivity of the azo group in photodynamic applications?
- Photostability assays : Irradiate the compound under UV/Vis light and monitor λmax shifts via UV-Vis spectroscopy. Quenching experiments with singlet oxygen scavengers (e.g., NaN) can elucidate ROS generation pathways.
- Theoretical studies : DFT can model excited-state transitions and predict intersystem crossing efficiency .
Advanced: How can in vitro biological activity assays be designed to evaluate antimicrobial potential?
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
- Mode of action : Use fluorescence microscopy with membrane-staining dyes (e.g., propidium iodide) to assess cell membrane disruption. Structural analogs with benzothiazolium cores show DNA intercalation potential .
Advanced: What analytical validation parameters are critical for quantifying this compound in complex matrices?
- Linearity : Calibrate HPLC/MS over 0.1–100 µg/mL (R ≥0.99).
- LOD/LOQ : Determine via signal-to-noise ratios (typically 3:1 for LOD, 10:1 for LOQ).
- Recovery studies : Spike biological samples (e.g., serum) and assess accuracy (85–115%) and precision (RSD ≤5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
